6-Chloro-2,3-difluorothiophenol
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Overview
Description
6-Chloro-2,3-difluorothiophenol is an organosulfur compound with the molecular formula C6H3ClF2S It is a derivative of thiophenol, where the aromatic ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluorothiophenol typically involves the introduction of chlorine and fluorine atoms onto a thiophenol ring. One common method is the halogenation of thiophenol derivatives using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluorothiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenol ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted thiophenol derivatives
Scientific Research Applications
6-Chloro-2,3-difluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluorothiophenol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the halogen atoms (chlorine and fluorine) and the sulfur atom play crucial roles in determining the reactivity and selectivity of the compound. The electron-withdrawing effects of the halogens can influence the compound’s behavior in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorothiophenol: Lacks the chlorine atom, which can result in different reactivity and applications.
6-Chloro-2-fluorothiophenol: Contains only one fluorine atom, which may affect its chemical properties and uses.
3,4-Difluorothiophenol:
Uniqueness
6-Chloro-2,3-difluorothiophenol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the thiophenol ring allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H3ClF2S |
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Molecular Weight |
180.60 g/mol |
IUPAC Name |
6-chloro-2,3-difluorobenzenethiol |
InChI |
InChI=1S/C6H3ClF2S/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
InChI Key |
VEHXKWMFVMPROG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S)Cl |
Origin of Product |
United States |
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